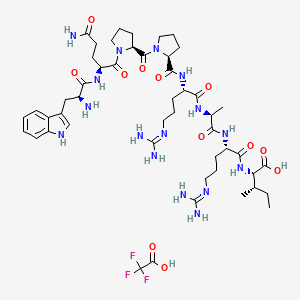
Fibronectin Adhesion-promoting Peptide (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fibronectin Adhesion-promoting Peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the synthesis of Fibronectin Adhesion-promoting Peptide (TFA) follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The peptide is then purified and characterized to ensure its purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Fibronectin Adhesion-promoting Peptide (TFA) primarily undergoes reactions typical of peptides, such as hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds within the peptide.
Major Products Formed:
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or sulfonic acids from methionine residues.
Reduction: Leads to the cleavage of disulfide bonds, resulting in reduced cysteine residues.
Applications De Recherche Scientifique
Fibronectin Adhesion-promoting Peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Facilitates the study of cell adhesion, migration, and differentiation, particularly in mesenchymal stem cells and endothelial cells.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine, where it promotes cell adhesion and proliferation.
Mécanisme D'action
Fibronectin Adhesion-promoting Peptide (TFA) exerts its effects by binding to heparin-binding domains on the surface of cells. This interaction promotes the adhesion, spreading, and migration of cells, particularly endothelial cells. The peptide mimics the activity of the intact fibronectin protein, facilitating cell adhesion and migration through integrin signaling pathways .
Comparaison Avec Des Composés Similaires
Fibronectin-based Integrin Binding Peptides (FNIN2 and FNIN3): These peptides also promote cell adhesion, proliferation, and differentiation but differ in their specific sequences and binding affinities.
Arg-Gly-Asp (RGD) Peptide: Another well-known cell adhesion peptide that interacts with integrins to promote cell attachment and migration.
Uniqueness: Fibronectin Adhesion-promoting Peptide (TFA) is unique in its specific sequence and its ability to promote the assembly of mesenchymal stem cell spheroids into larger aggregates. This property distinguishes it from other cell adhesion peptides, making it particularly valuable in tissue engineering and regenerative medicine .
Propriétés
Formule moléculaire |
C49H75F3N16O12 |
|---|---|
Poids moléculaire |
1137.2 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H74N16O10.C2HF3O2/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30;3-2(4,5)1(6)7/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t25-,26-,29-,31-,32-,33-,34-,35-,37-;/m0./s1 |
Clé InChI |
FNPDJQACMVRUIN-INPFXZFGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




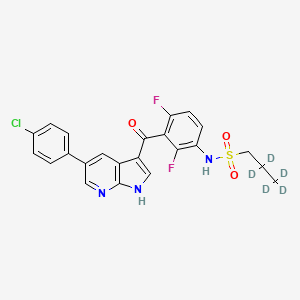
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
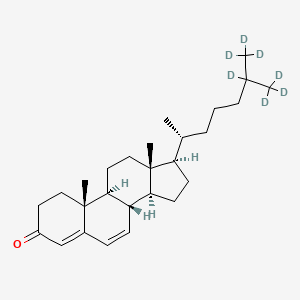

![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
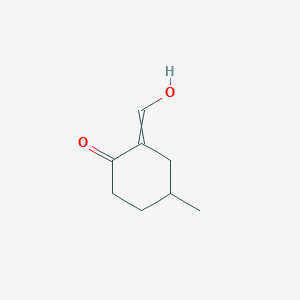
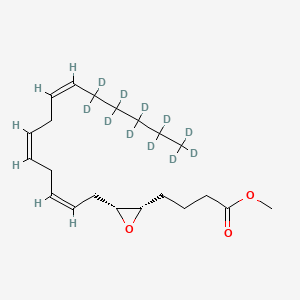
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
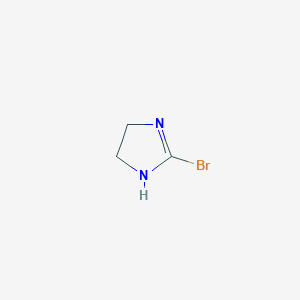
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
